molecular formula C23H20N4O3S B14460865 4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide CAS No. 69019-07-4

4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide

Cat. No.: B14460865
CAS No.: 69019-07-4
M. Wt: 432.5 g/mol
InChI Key: CEUPCDVUVQCPRL-OVCLIPMQSA-N
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Description

4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine.

    Styryl Substitution:

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium azide, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide is unique due to its specific structural features, such as the presence of the methoxystyryl group and the sulfonamide moiety. These features contribute to its distinct biological activities and make it a valuable compound for research and development in medicinal chemistry.

Properties

CAS No.

69019-07-4

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

4-[[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]amino]benzenesulfonamide

InChI

InChI=1S/C23H20N4O3S/c1-30-18-11-6-16(7-12-18)8-15-22-26-21-5-3-2-4-20(21)23(27-22)25-17-9-13-19(14-10-17)31(24,28)29/h2-15H,1H3,(H2,24,28,29)(H,25,26,27)/b15-8+

InChI Key

CEUPCDVUVQCPRL-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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